
benzyl(tributyl)azanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white to off-white crystalline powder and is soluble in water . This compound is commonly used as a phase transfer catalyst in various chemical reactions.
Preparation Methods
Benzyl(tributyl)azanium;hydrobromide can be synthesized through a quaternization reaction. One common method involves the reaction of tributylamine with benzyl bromide in an inert solvent such as acetone. The reaction is typically carried out at room temperature, and the product is purified by recrystallization . Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl(tributyl)azanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Phase Transfer Catalysis: It is widely used as a phase transfer catalyst to facilitate reactions between reactants in different phases, such as organic and aqueous phases.
Hydrogen Bonding: It acts as a hydrogen-bond acceptor in the preparation of deep eutectic solvents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and diethyl phosphite for debromination . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Benzyl(tributyl)azanium;hydrobromide has several scientific research applications:
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The primary mechanism of action of benzyl(tributyl)azanium;hydrobromide is its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound’s quaternary ammonium structure allows it to interact with both organic and aqueous phases, making it an effective catalyst in biphasic reactions .
Comparison with Similar Compounds
Benzyl(tributyl)azanium;hydrobromide can be compared with other quaternary ammonium salts such as benzyltrimethylammonium hydroxide and benzyltriethylammonium chloride. While all these compounds serve as phase transfer catalysts, this compound is unique due to its specific structure, which provides distinct solubility and reactivity properties . Similar compounds include:
Benzyltrimethylammonium hydroxide: Used as an organic base and phase transfer catalyst.
Benzyltriethylammonium chloride: Another phase transfer catalyst with different solubility and reactivity characteristics.
Properties
Molecular Formula |
C19H35BrN+ |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl(tributyl)azanium;hydrobromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1; |
InChI Key |
UDYGXWPMSJPFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


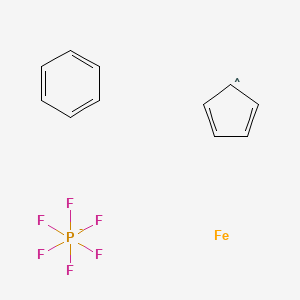
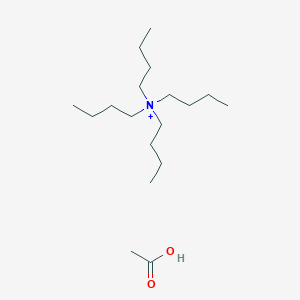


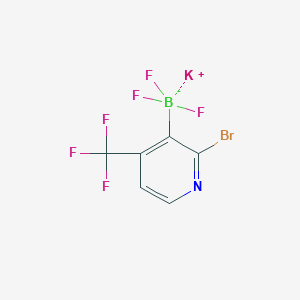
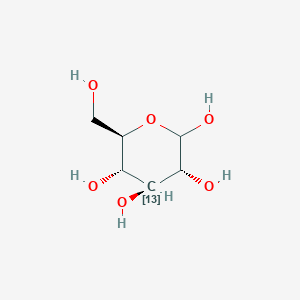
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)

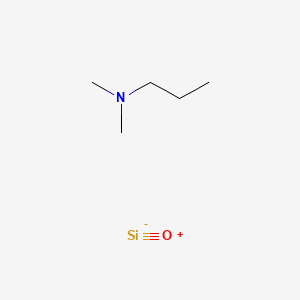
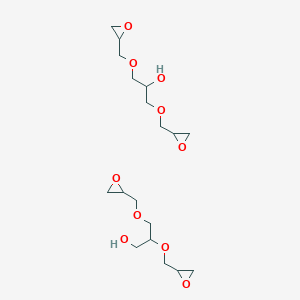

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


